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Compound of Interest

Compound Name: Triacontane, 11,20-didecyl-

Cat. No.: B15372641

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Triacontane, 11,20-didecyl-, a complex branched alkane. Due to the limited availability of
directly measured spectra for this specific molecule, this document combines available data
with predicted values based on the well-established spectroscopic characteristics of long-chain
alkanes. This guide is intended to serve as a valuable resource for researchers in compound
identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for
Triacontane, 11,20-didecyl- (CAS Number: 55256-09-2; Molecular Formula: CsoH1oz;
Molecular Weight: 703.34 g/mol ).

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8) ppm Multiplicity Assighment
~0.88 Triplet Terminal methyl protons (-CHs)
] Methylene protons in the long
~1.26 Multiplet )
chains (-CH2-)
] Methine protons (-CH-) at the
~13-15 Multiplet

branch points

Note: The 'H NMR spectrum of such a large, saturated alkane is expected to show significant
signal overlap, with the vast majority of methylene protons appearing as a broad multiplet
around 1.26 ppm. The terminal methyl groups would appear as a triplet, and the methine
protons at the branching points would likely be obscured by the large methylene signal.

Table 2: 13C NMR Spectroscopic Data

A publicly available 3C NMR spectrum for Triacontane, 11,20-didecyl- can be accessed
through SpectraBase. The spectrum will exhibit a series of signals corresponding to the
different carbon environments in the molecule. Key expected signals include:

Signals for the terminal methyl carbons.

A cluster of signals for the numerous methylene carbons in the straight-chain portions.

Distinct signals for the methine carbons at the branch points.

Signals for the methylene carbons adjacent to the branch points.
Table 3: Mass Spectrometry Data

Mass spectrometry data for Triacontane, 11,20-didecyl- is available through the NIST Mass
Spectrometry Data Center. The mass spectrum of a long-chain branched alkane is
characterized by:

e A molecular ion peak (M+*) at m/z = 703.
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» A series of fragment ions corresponding to the loss of alkyl radicals. The fragmentation
pattern will be complex due to the branched nature of the molecule, with preferential
cleavage at the branch points.

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm~?) Intensity Assignment

C-H stretching vibrations of
2955 - 2850 Strong methyl (-CHs) and methylene
(-CHz2) groups.[1][2]

C-H bending vibrations
1470 - 1450 Medium (scissoring) of methylene
groups.[1][2]

C-H bending vibrations
1375 - 1365 Weak (symmetric) of methyl groups.

[1](2]

C-H rocking vibrations of long
~ 720 Weak methylene chains ((CH2)n, n =

4).[1][2]

Note: The IR spectrum of a long-chain alkane is relatively simple and dominated by the
absorptions of the C-H bonds.[1][2]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques
cited. These protocols are suitable for the analysis of high molecular weight, non-polar
compounds such as Triacontane, 11,20-didecyl-.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C)

o Sample Preparation: Approximately 5-10 mg of Triacontane, 11,20-didecyl- is dissolved in
0.5-0.7 mL of a deuterated solvent with a high boiling point and good solubilizing power for
non-polar compounds, such as deuterated chloroform (CDCIs) or deuterated
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tetrachloroethane (C2D2Cls). A small amount of tetramethylsilane (TMS) is added as an
internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
the spectra.

'H NMR Acquisition:

[¢]

A standard one-pulse sequence is used.

[e]

The spectral width is set to approximately 15 ppm.

o

A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-
to-noise ratio.

o

The relaxation delay is set to at least 5 seconds to ensure full relaxation of all protons.
13C NMR Acquisition:

o A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the
spectrum and enhance the signal-to-noise ratio.

o The spectral width is set to approximately 220 ppm.

o A significantly larger number of scans (typically several thousand) are required due to the
low natural abundance of the 13C isotope.

o Alonger relaxation delay (e.g., 2-5 seconds) is employed.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable
method for volatile, non-polar compounds, such as gas chromatography (GC-MS) or a direct
insertion probe. For GC-MS, the sample is first dissolved in a volatile organic solvent (e.g.,
hexane or dichloromethane).
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« lonization: Electron ionization (El) is the most common method for alkanes. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

3. Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample like Triacontane, 11,20-didecyl-, the sample can
be prepared as a thin film by dissolving it in a volatile solvent, depositing the solution onto a
salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr
pellet can be prepared by grinding a small amount of the sample with dry potassium bromide
and pressing the mixture into a transparent disk.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the
spectrum.

» Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr
pellet) is first recorded. The sample is then placed in the beam path, and the sample
spectrum is recorded. The instrument measures the interference pattern of the infrared
beam, which is then Fourier-transformed to produce the final spectrum of absorbance or
transmittance versus wavenumber.

o Spectral Range: The spectrum is typically scanned over the mid-infrared range, from 4000 to
400 cm™1.

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis and
identification of a large branched alkane like Triacontane, 11,20-didecyl-.
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Caption: Workflow for Spectroscopic Analysis of a Large Branched Alkane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Triacontane, 11,20-didecyl-: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15372641#spectroscopic-data-for-triacontane-11-20-
didecyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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